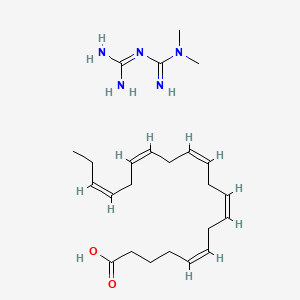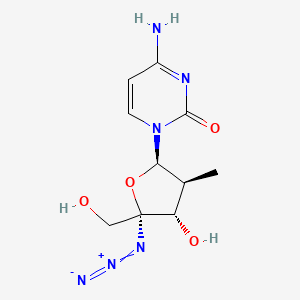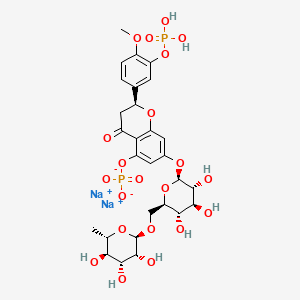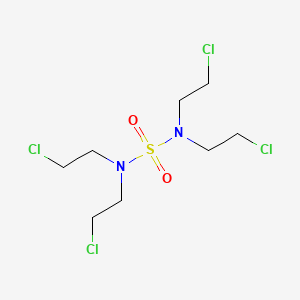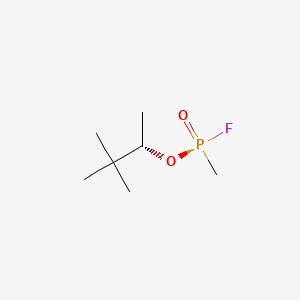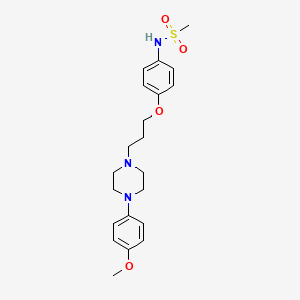
3-Hydroxy-2,2,4-trimethylvalerophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2,2,4-trimethylvalerophenone is an organic compound with the molecular formula C14H20O2. It is characterized by the presence of a hydroxyl group, a ketone group, and a phenyl ring. This compound is notable for its unique structure, which includes a valerophenone backbone with three methyl groups attached, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2,4-trimethylvalerophenone typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,4-trimethylpentan-3-one with phenylmagnesium bromide, followed by oxidation to introduce the hydroxyl group. The reaction conditions often require the use of solvents like ether and catalysts such as magnesium .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-2,2,4-trimethylvalerophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) for Friedel-Crafts reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-2,2,4-trimethylvalerophenone.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxy-2,2,4-trimethylvalerophenone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the manufacture of specialty chemicals and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2,2,4-trimethylvalerophenone involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can modulate enzymatic activities and interact with cellular receptors, leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-2,2,4-trimethylvalerophenone: shares structural similarities with compounds like 2,2,4-trimethylpentan-3-one and other valerophenone derivatives.
Thiophene derivatives: These compounds also exhibit diverse chemical reactivity and biological activities.
Uniqueness
- The presence of both hydroxyl and ketone groups in this compound makes it unique compared to other valerophenone derivatives.
- Its specific substitution pattern and the resulting steric and electronic effects contribute to its distinct chemical and biological properties .
Propiedades
Número CAS |
96863-69-3 |
|---|---|
Fórmula molecular |
C14H20O2 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
3-hydroxy-2,2,4-trimethyl-1-phenylpentan-1-one |
InChI |
InChI=1S/C14H20O2/c1-10(2)12(15)14(3,4)13(16)11-8-6-5-7-9-11/h5-10,12,15H,1-4H3 |
Clave InChI |
NTLHUUOZCDMCSK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(C)(C)C(=O)C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


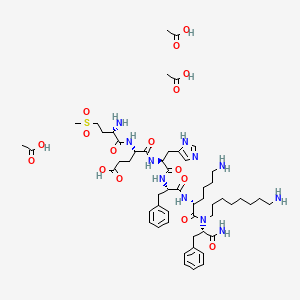
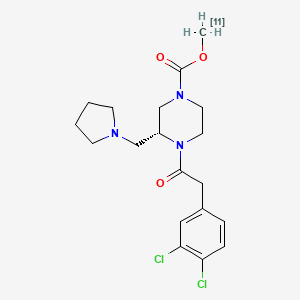
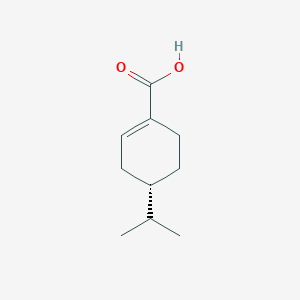
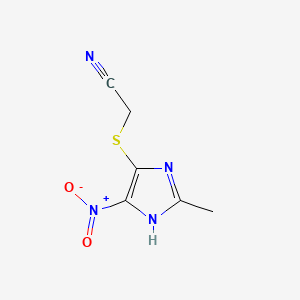

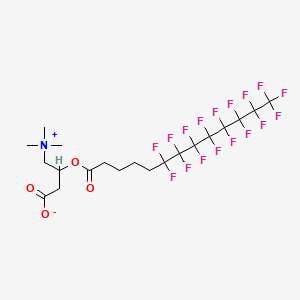
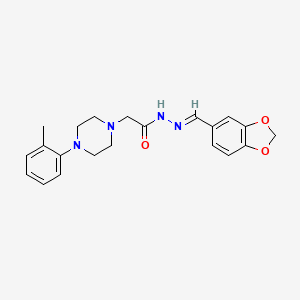
![2-[5-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]tetrazol-1-yl]ethyl N-(4-hydroxybutyl)carbamate;phosphoric acid](/img/structure/B12746636.png)
